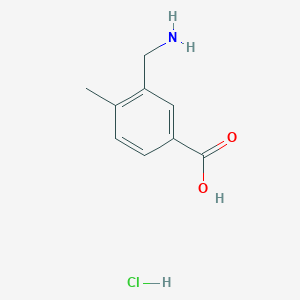

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

Description

The exact mass of the compound 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOXROYHWZDYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087761-42-9 | |

| Record name | 3-(aminomethyl)-4-methylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9)

Introduction

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a substituted aromatic amino acid derivative. As a bifunctional molecule, featuring both a carboxylic acid and a primary aminomethyl group, it represents a versatile building block for organic synthesis. Its rigid benzene core, decorated with specific functional groups in a defined regioisomeric arrangement, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and materials science. While this specific isomer (CAS 1087761-42-9) is not as extensively documented as its close relatives, such as the antifibrinolytic agent 4-(aminomethyl)benzoic acid, its unique structure offers distinct steric and electronic properties for exploration.[1][2]

This guide provides a comprehensive technical overview, synthesizing data from analogous compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. We will delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system for researchers.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of any chemical research. The key identifiers and predicted physicochemical properties for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are summarized below.

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1087761-42-9 | [3] |

| IUPAC Name | 3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | - |

| Molecular Formula | C₉H₁₂ClNO₂ | [3] |

| Molecular Weight | 201.65 g/mol | [3] |

| MDL Number | MFCD28145548 | [3] |

| SMILES | O=C(O)C1=CC=C(C)C(CN)=C1.[H]Cl | [3] |

Physicochemical Data

The hydrochloride salt form significantly enhances the aqueous solubility and stability of the parent compound, making it highly suitable for various synthetic and biological applications.[4]

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | Predicted based on related compounds. |

| Solubility | Soluble in water, methanol. | The hydrochloride salt increases polarity and solubility in protic solvents. |

| Storage | Store at 2-8 °C, keep dry. | Recommended to prevent degradation and moisture absorption. |

Chemical Structure

The structure features a benzoic acid core with a methyl group at position 4 and an aminomethyl group at position 3. This ortho/meta relationship influences the molecule's conformation and reactivity.

Caption: Chemical structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.

Synthesis and Purification

While specific literature for the synthesis of CAS 1087761-42-9 is sparse, a robust and logical pathway can be designed based on well-established transformations of analogous molecules.[5][6] The most efficient strategy involves the catalytic reduction of a nitrile precursor, which is a common and high-yielding method for producing benzylamines.

Proposed Retrosynthetic Pathway

The synthesis logically begins from 3-cyano-4-methylbenzoic acid. The key transformation is the reduction of the nitrile group to a primary amine. Performing this reaction in an acidic medium or introducing hydrochloric acid during workup directly yields the desired hydrochloride salt.

Caption: A direct, one-step reduction pathway to the target compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-cyano-4-methylbenzoic acid. The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is crucial as it allows for easy removal by filtration and is highly efficient for nitrile reduction. The acidic environment (HCl) ensures the direct formation of the hydrochloride salt, preventing potential side reactions like secondary amine formation and aiding in purification.

Materials:

-

3-cyano-4-methylbenzoic acid

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite™ or a similar filter aid

Procedure:

-

Reactor Setup: To a high-pressure reactor vessel, add 3-cyano-4-methylbenzoic acid (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet 10% Pd/C catalyst (approx. 5-10 mol %). Rationale: The wet catalyst is safer to handle and prevents ignition of flammable solvents.

-

Solvent Addition: Add anhydrous ethanol to dissolve/suspend the starting material, followed by a stoichiometric amount of concentrated HCl (1.0-1.1 eq). Rationale: Ethanol is an excellent solvent for both the starting material and hydrogen gas. HCl protonates the resulting amine in situ.

-

Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with H₂ (typically 50-100 psi, but consult literature for similar reductions).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) for 4-12 hours. Rationale: Heat and agitation increase the reaction rate by improving the contact between the substrate, catalyst, and hydrogen.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Optionally, progress can be checked by TLC or LC-MS on a carefully depressurized and sampled aliquot.

-

Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with small portions of ethanol. Rationale: Celite provides a fine filter bed that prevents the catalyst from passing through, ensuring a metal-free product solution.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, will precipitate.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, to obtain a pure white solid. Dry the final product under vacuum.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.

Caption: A standard workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (in D₂O or DMSO-d₆):

-

Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.5-8.2 ppm). The proton at C2 (between the two substituents) will likely be a singlet or a narrow doublet. The protons at C5 and C6 will be doublets, showing coupling to each other.

-

Methylene Protons (2H): A singlet around ~4.0-4.2 ppm, corresponding to the -CH₂-NH₃⁺ group. The signal may be broadened due to exchange.

-

Methyl Protons (3H): A sharp singlet around ~2.2-2.4 ppm for the Ar-CH₃ group.

-

Amine/Acid Protons: These are exchangeable and may appear as broad signals or not be observed, especially in D₂O.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Carbonyl Carbon (1C): Signal expected around ~168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals expected in the ~125-145 ppm range.

-

Methylene Carbon (1C): Signal for the -CH₂- group around ~40-45 ppm.

-

Methyl Carbon (1C): Signal for the -CH₃ group around ~18-22 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Expected Ion: In positive ion mode, the expected peak would be for the free base cation [M+H]⁺.

-

m/z Calculation: (C₉H₁₁NO₂) + H⁺ = 165.08 + 1.01 = 166.09 Da . The presence of a strong signal at this m/z value confirms the molecular mass of the parent compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylic acid functionalities.

-

Detector: UV detector set at a wavelength where the benzene ring absorbs, typically ~254 nm.

-

Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to all other peaks.

-

Applications and Research Potential

While direct applications of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are not widely reported, its structure suggests significant potential as a versatile intermediate in several fields.

-

Medicinal Chemistry: The compound serves as a constrained scaffold that can be elaborated to target various biological systems. Its isomers are known to have significant biological activity; for example, 4-(aminomethyl)benzoic acid is an antifibrinolytic agent that inhibits plasminogen activation.[2] By analogy, this molecule could be used to synthesize:

-

Novel Enzyme Inhibitors: The carboxylic acid and amine groups can be used to mimic substrate interactions within an enzyme's active site.

-

Peptide Mimetics: The rigid aromatic core can replace flexible peptide bonds to create more stable and potent therapeutic agents.

-

Scaffolds for Focused Libraries: It can be used as a starting point for creating libraries of compounds for screening against various drug targets.

-

-

Materials Science: Aminobenzoic acids are common monomers for the synthesis of high-performance polymers like aramids. This specific isomer could be used to synthesize specialty polyamides with unique solubility and thermal properties conferred by the ortho-methyl group.[6]

Safety and Handling

No specific GHS classification exists for this exact CAS number. However, based on closely related structures like 3-(aminomethyl)benzoic acid hydrochloride, the following hazards should be assumed.[7]

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS 1087761-42-9) is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a robust, scientifically-grounded framework for its synthesis via catalytic hydrogenation and its comprehensive characterization using modern analytical techniques. By understanding its properties and potential applications in fields ranging from drug discovery to polymer science, researchers are well-equipped to utilize this unique molecular building block in the development of novel molecules and materials.

References

-

PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Angewandte Chemie International Edition. (n.d.). Supporting Information for an article. Retrieved from Wiley Online Library. [Link]

- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Google Patents. (2012). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.

-

PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1087761-42-9|3-(Aminomethyl)-4-methylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 7. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS No: 1087761-42-9), a substituted aromatic amino acid derivative of significant interest to medicinal chemistry and drug development.[1] As a bifunctional molecule, it serves as a valuable building block for synthesizing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions. This document details the compound's molecular structure, physicochemical properties, a plausible synthetic route, and a complete workflow for its structural elucidation using modern spectroscopic techniques. Furthermore, we discuss its potential applications as a molecular scaffold and provide essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking a detailed understanding of this versatile chemical entity.

Introduction

Substituted benzoic acids are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a rationally designed building block that presents three key structural features for chemical modification: a carboxylic acid, a primary aminomethyl group, and a disubstituted aromatic ring. The specific 1,2,4-substitution pattern provides a rigid framework with defined vectors for derivatization, allowing for precise control over the spatial orientation of appended functional groups.

The presence of the aminomethyl group, as opposed to a simple amino group, introduces a flexible methylene spacer, which can be critical for optimizing binding interactions with biological targets. This compound's utility is further enhanced by its formulation as a hydrochloride salt. This ionic form not only improves its handling characteristics as a stable, crystalline solid but also significantly increases its solubility in aqueous and polar protic solvents, a crucial advantage for both synthetic manipulation and potential formulation studies. Its structural similarity to other biologically active aminobenzoic acids suggests its potential as an intermediate in the synthesis of novel therapeutics, including analgesics, anti-inflammatory agents, and antifibrinolytics.[2][3]

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride consists of a benzene ring substituted with a carboxylic acid group, an aminomethyl group (-CH₂NH₃⁺), and a methyl group. The positive charge on the protonated amine is balanced by a chloride (Cl⁻) counter-ion.

Caption: 2D structure of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.

Physicochemical Data

The key physicochemical properties are summarized in the table below. This data is essential for planning synthetic reactions, purification procedures, and analytical method development.

| Property | Value | Source |

| CAS Number | 1087761-42-9 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| IUPAC Name | 3-(aminomethyl)-4-methylbenzoic acid;hydrochloride | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents | Inferred |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride can be envisioned starting from 4-methyl-3-nitrobenzoic acid. This common starting material can be converted to the target compound via a two-step process involving reduction of the nitro group followed by conversion to the hydrochloride salt.

Caption: Proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Reduction of 4-methyl-3-nitrobenzoic acid.

-

To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.

-

-

Step 2: Reduction of Carboxylic Acid and Salt Formation.

-

Caution: LiAlH₄ reacts violently with water. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Suspend Lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0 °C.

-

Slowly add a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench by sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the organic filtrate, re-dissolve the residue in a minimal amount of diethyl ether, and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Structural Elucidation Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow integrates several analytical techniques, each providing a unique piece of structural information.

Caption: Workflow for structural confirmation of the synthesized compound.

Spectroscopic Analysis and Interpretation

The following sections describe the expected spectroscopic data for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.

3.3.1 ¹H NMR Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Data & Rationale:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |

| ~8.5 | broad singlet | 3H | -NH₃⁺ | Protons on the ammonium group are deshielded, often broad, and exchangeable with D₂O. |

| ~7.9 | doublet | 1H | Ar-H (H-2) | Aromatic proton ortho to the electron-withdrawing COOH group and meta to the CH₂NH₃⁺ group. |

| ~7.8 | doublet | 1H | Ar-H (H-6) | Aromatic proton meta to both the COOH and CH₂NH₃⁺ groups. |

| ~7.4 | doublet | 1H | Ar-H (H-5) | Aromatic proton ortho to the CH₃ group and meta to the COOH group. |

| ~4.1 | singlet | 2H | -CH₂- NH₃⁺ | Benzylic protons adjacent to the electron-withdrawing ammonium group. Appears as a singlet if coupling to NH₃⁺ is not resolved. |

| ~2.4 | singlet | 3H | -CH₃ | Methyl group protons on the aromatic ring. |

3.3.2 ¹³C NMR Spectroscopy

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Data & Rationale:

| Predicted δ (ppm) | Assignment | Rationale |

| ~167 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~144 | Ar-C (C-4) | Aromatic carbon attached to the methyl group. |

| ~135 | Ar-C (C-1) | Aromatic carbon attached to the carboxylic acid group. |

| ~132 | Ar-C (C-3) | Aromatic carbon attached to the aminomethyl group. |

| ~131 | Ar-CH (C-5) | Aromatic methine carbon. |

| ~130 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~128 | Ar-CH (C-2) | Aromatic methine carbon. |

| ~42 | -CH₂- NH₃⁺ | Benzylic carbon. |

| ~19 | -CH₃ | Methyl carbon. |

3.3.3 Infrared (IR) Spectroscopy

-

Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Expected Data & Rationale:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-2500 | O-H stretch (broad) | Characteristic broad absorption of the carboxylic acid O-H bond, overlapping with N-H and C-H stretches. |

| ~3000 | N-H stretch | Stretching vibration of the ammonium group. |

| ~2950 | C-H stretch | Aromatic and aliphatic C-H stretching. |

| ~1700 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group. |

| ~1600, ~1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 | C-O stretch | Stretching of the carboxylic acid C-O bond. |

Potential Applications in Drug Development

The true value of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride lies in its application as a versatile molecular scaffold. Its defined structure and orthogonal functional groups (an amine that can be acylated and a carboxylic acid that can form amides or esters) make it an ideal starting point for building libraries of compounds for high-throughput screening.

The 1,2,4-substitution pattern fixes the relative orientation of the side chains, which is a key principle in rational drug design for optimizing interactions with a target protein's binding pocket. Analogs of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting that derivatives of this specific scaffold could be promising leads in these therapeutic areas.[4]

Sources

Spectroscopic Data for 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data based on the analysis of its parent compound, analogous structures, and fundamental spectroscopic principles. While direct experimental spectra for the hydrochloride salt are not widely available in the public domain, this guide offers a robust framework for its identification and characterization.

Introduction

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a substituted aromatic amino acid derivative. Its structure, featuring a carboxylic acid, an aminomethyl group, and a methyl group on a benzene ring, makes it a compound of interest in medicinal chemistry and materials science. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications.

This guide will delve into the key spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the theoretical underpinnings, expected spectral features, and provide detailed experimental protocols for data acquisition.

Molecular Structure and Protonation State

The structure of 3-(Aminomethyl)-4-methylbenzoic acid comprises a benzoic acid scaffold with a methyl group at position 4 and an aminomethyl group at position 3. In its hydrochloride salt form, the aminomethyl group is protonated to form an ammonium chloride salt. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the aminomethyl group in the hydrochloride salt will induce significant changes in the chemical shifts, particularly for the protons and carbons near the ammonium group.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, the ammonium protons, and the methyl protons. Due to the protonation, the benzylic protons will be deshielded and appear at a higher chemical shift compared to the free amine. The ammonium protons will likely appear as a broad singlet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-2) | ~8.0 | d | 1H |

| Aromatic H (H-5) | ~7.8 | d | 1H |

| Aromatic H (H-6) | ~7.4 | dd | 1H |

| Aminomethyl (-CH₂-) | ~4.1 | s | 2H |

| Ammonium (-NH₃⁺) | Variable (broad) | br s | 3H |

| Methyl (-CH₃) | ~2.3 | s | 3H |

| Carboxylic Acid (-COOH) | ~13.0 | s | 1H |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Causality of Experimental Choices: A polar, deuterated solvent such as DMSO-d₆ or D₂O is recommended for dissolving the hydrochloride salt. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those of the carboxylic acid and ammonium groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The protonation of the aminomethyl group will cause a downfield shift for the benzylic carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Aromatic C (C-1) | ~131 |

| Aromatic C (C-2) | ~130 |

| Aromatic C (C-3) | ~138 |

| Aromatic C (C-4) | ~142 |

| Aromatic C (C-5) | ~129 |

| Aromatic C (C-6) | ~127 |

| Aminomethyl (-CH₂-) | ~42 |

| Methyl (-CH₃) | ~19 |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for calibration (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride will show characteristic absorption bands for the carboxylic acid, the ammonium group, and the aromatic ring.

Expected IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Ammonium) | 3200 - 2800 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | Stretching |

| N-H (Ammonium) | ~1600 and ~1500 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| C-N | 1250 - 1020 | Stretching |

Causality of Experimental Choices: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method is a traditional technique that often yields high-quality spectra, while ATR is a more modern, rapid, and non-destructive method.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(Aminomethyl)-4-methylbenzoic acid, the free base has a molecular weight of 165.19 g/mol . The hydrochloride salt will likely dissociate in the mass spectrometer, and the observed mass will correspond to the free base.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 165

-

Key Fragments:

-

m/z = 148 (Loss of NH₃)

-

m/z = 120 (Loss of COOH)

-

m/z = 91 (Tropylium ion)

-

Causality of Experimental Choices: Electron Ionization (EI) is a common technique for analyzing small organic molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently identify and characterize this compound. The interplay of NMR, IR, and MS data will provide a complete picture of the molecular structure, confirming the presence of all key functional groups and the overall connectivity of the molecule.

References

13C NMR Analysis of 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride: A Technical Guide

Executive Summary & Strategic Importance

In the landscape of peptidomimetics and protease inhibitor development, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride serves as a critical "linker" scaffold.[1] Its bifunctionality—combining a rigid aromatic core with a reactive carboxylic acid and a flexible aminomethyl arm—makes it an ideal pharmacophore fragment.[2]

However, its analysis presents specific challenges. As a zwitterionic precursor often isolated as a hydrochloride salt, its solubility profile and chemical shift sensitivity to pH require a rigorous, standardized NMR protocol.[1] This guide moves beyond basic spectral acquisition, establishing a self-validating analytical workflow designed to ensure structural integrity during drug substance scale-up.

Experimental Methodology: The "Salt-Stable" Protocol

Solvent Selection Strategy

For hydrochloride salts of amino-benzoic acids, standard chloroform (

-

Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)[1]

-

Alternative (Not Recommended for 13C):

Instrument Parameters (Bruker/Varian Standard)

To resolve the quaternary carbons often buried in the noise or showing low NOE enhancement, the following acquisition parameters are mandatory:

| Parameter | Setting | Technical Justification |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets while maintaining NOE for signal enhancement.[1] |

| Relaxation Delay (D1) | 2.0 - 3.0 seconds | Critical.[1] Quaternary carbons (C-COOH, C-Me) have long |

| Spectral Width | 240 ppm | Covers the carbonyl (~167 ppm) to methyl (~20 ppm) range with baseline buffer.[1] |

| Scans (NS) | ≥ 1024 | Required for adequate S/N ratio, specifically to visualize the quaternary aromatic carbons. |

| Temperature | 298 K (25°C) | Standardized to minimize viscosity-induced line broadening in DMSO.[1] |

Structural Elucidation & Assignment Logic

The structure consists of a tri-substituted benzene ring. The symmetry is broken, resulting in 9 distinct carbon signals .[1]

The Chemical Shift Landscape (DMSO-d6)

The HCl salt form protonates the amine (

Table 1: Predicted Chemical Shift Assignments

| Carbon Type | Position (Approx) | Shift ( | Multiplicity (DEPT-135) | Mechanistic Origin |

| Carbonyl | C-COOH | 167.5 - 168.5 | Quaternary (C) | Deshielded by electronegative oxygens.[1] |

| Aromatic | C-Me (C4) | 141.0 - 143.0 | Quaternary (C) | Ipso effect of methyl group (weakly shielding/deshielding balance).[1] |

| Aromatic | C-CH2NH3 (C3) | 132.0 - 135.0 | Quaternary (C) | Ipso effect of the aminomethyl group.[1] |

| Aromatic | C-COOH (C1) | 129.0 - 131.0 | Quaternary (C) | Ipso to the electron-withdrawing carboxyl group.[1] |

| Aromatic | Ar-CH (C2, C5, C6) | 126.0 - 132.0 | CH (+ phase) | Typical aromatic region; C2 is likely most deshielded due to steric/electronic proximity to two substituents.[1] |

| Aliphatic | Ar-C H2-NH3+ | 40.0 - 42.5 | CH2 (- phase) | Diagnostic Peak. Shifted downfield from ~46 ppm (free base) to ~41 ppm due to HCl salt formation/solvent effects.[1] |

| Aliphatic | Ar-C H3 | 19.0 - 21.0 | CH3 (+ phase) | Classic benzylic methyl signal.[1] |

The "Self-Validating" Logic System

To guarantee the assignment is correct, you must cross-reference 1D data with 2D correlations.[1]

-

Validation 1 (Aliphatic Differentiation):

-

Validation 2 (Connectivity):

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."[1]

-

The Methyl protons (

~2.3 ppm) will show a strong 3-bond correlation ( -

The Aminomethyl protons (

~4.0 ppm) will correlate to C2 , C4 , and C3 .[1] -

Crucial Check: If the Methyl protons correlate to the same carbon as the Aminomethyl protons, that carbon is C4 or C3 (the ortho neighbors).[1]

-

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for validating the compound's structure using NMR.

Caption: Figure 1. Step-by-step logic flow for structural validation of the target compound using 1D and 2D NMR techniques.

Troubleshooting & Common Pitfalls

The "Missing" Carboxyl Peak

-

Symptom: The spectrum shows all signals except the signal at ~168 ppm.

-

Cause: The relaxation time (

) of the carbonyl carbon is very long, and the NOE enhancement is minimal because it has no attached protons.[1] -

Solution: Increase the Relaxation Delay (D1) to 3-5 seconds . Alternatively, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3], though this is destructive and rarely necessary if D1 is optimized.[1]

pH Drift and Chemical Shift Wandering[1]

-

Symptom: The aminomethyl CH2 peak shifts between 40 and 45 ppm across different batches.

-

Cause: Variable stoichiometry of the HCl salt (e.g., mono- vs. di-hydrochloride or presence of free base).[1] The protonation state of the amine strongly influences the alpha-carbon shift.

-

Fix: Ensure the sample is strictly the stoichiometric HCl salt. If in doubt, add a micro-drop of DCl/D2O to the DMSO tube to force full protonation and standardize the shift.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2794825, Methyl 3-(aminomethyl)benzoate Hydrochloride.[1] (Provides surrogate spectral data for the methyl ester analog). [Link][1]

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 3086: Benzylamine Hydrochloride.[1][2] (Reference for the aminomethyl CH2 shift in hydrochloride salts). [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[2] John Wiley & Sons.[2][5] (Authoritative source for general chemical shift calculation rules).

Sources

- 1. rsc.org [rsc.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143193) [np-mrd.org]

- 3. Methyl 3-amino-4-methylbenzoate(18595-18-1) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Building Block: A Technical Guide to 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride

Introduction: A Molecule Awaiting Its Narrative

In the vast landscape of chemical entities available to researchers, some molecules possess a rich, well-documented history, while others, like 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, emerge as enigmatic but valuable tools. This technical guide delves into the core scientific principles surrounding this compound, offering a framework for its synthesis, characterization, and potential applications. While a detailed historical record of its initial discovery is not prominent in scientific literature, its structural features and the well-established utility of its isomers position it as a significant building block for drug discovery and materials science. This document serves as a resource for researchers and drug development professionals, providing both established knowledge on related structures and a scientifically grounded, hypothetical framework for working with this specific molecule.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application. The key identifiers and computed properties for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1087761-42-9 | [Vendor Data] |

| Molecular Formula | C₉H₁₂ClNO₂ | [Vendor Data] |

| Molecular Weight | 201.65 g/mol | [PubChem] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)CN.Cl | [PubChem] |

| Appearance | White to off-white crystalline powder | [Vendor Data] |

| Solubility | The hydrochloride salt form enhances aqueous solubility. | [General Knowledge] |

The structure, featuring a benzoic acid core with aminomethyl and methyl substituents at the 3 and 4 positions respectively, offers several key features for synthetic chemists. The carboxylic acid and primary amine functionalities serve as versatile handles for a wide array of chemical transformations, including amidation and esterification. The hydrochloride salt form not only improves solubility but also enhances the stability of the compound.

A Plausible Pathway: De Novo Synthesis

While a definitive, published "first synthesis" for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is elusive, a logical and efficient synthetic route can be constructed based on well-established methodologies for analogous compounds, particularly the reduction of nitriles or the reductive amination of aldehydes. The following multi-step synthesis protocol is a robust, hypothetical pathway starting from commercially available 4-methyl-3-nitrobenzoic acid.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Esterification of 4-methyl-3-nitrobenzoic acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in the subsequent reduction of the nitro group.

-

Procedure:

-

Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which can then be diazotized for the introduction of a cyano group.

-

Procedure:

-

Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-methylbenzoate.

-

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile.

-

Procedure:

-

Dissolve methyl 3-amino-4-methylbenzoate (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield methyl 3-cyano-4-methylbenzoate.

-

Step 4: Reduction of the Cyano Group to an Aminomethyl Group

-

Rationale: The nitrile is reduced to the desired primary amine.

-

Procedure:

-

Dissolve methyl 3-cyano-4-methylbenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a reducing agent like lithium aluminum hydride (LiAlH₄) or use catalytic hydrogenation with a catalyst like Raney nickel under a hydrogen atmosphere.

-

After the reaction is complete, carefully quench the reaction mixture (e.g., by the dropwise addition of water, followed by aqueous NaOH).

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic extracts to yield methyl 3-(aminomethyl)-4-methylbenzoate.

-

Step 5: Hydrolysis of the Ester and Salt Formation

-

Rationale: The methyl ester is hydrolyzed to the carboxylic acid, and the final hydrochloride salt is formed.

-

Procedure:

-

Dissolve the methyl 3-(aminomethyl)-4-methylbenzoate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide, and stir at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The product, 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, should precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Visualizing the Synthetic Pathway

Caption: A plausible multi-step synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.

The Role in Medicinal Chemistry and Drug Discovery

While direct biological activity data for 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is scarce, its utility can be inferred from the well-documented roles of its isomers and related aminomethylbenzoic acid scaffolds.

A Scaffold for Diverse Applications

The primary value of this compound lies in its role as a "building block" in synthetic and medicinal chemistry. The presence of three distinct functional handles—the carboxylic acid, the primary amine, and the aromatic ring—allows for the systematic exploration of chemical space.

Insights from Isomeric Structures: The Case of PAMBA

The para-isomer, 4-(Aminomethyl)benzoic acid (PAMBA), is a known antifibrinolytic agent.[1][2] It functions by inhibiting the breakdown of fibrin clots.[3] This biological activity provides a compelling rationale for the synthesis and investigation of its isomers, including the 3,4-substituted analog. Structure-activity relationship (SAR) studies often involve the synthesis of positional isomers to probe the geometric requirements of a pharmacophore for optimal interaction with a biological target.[4][5] It is therefore highly probable that 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride has been synthesized and evaluated in such a context, even if the results were not published.

Potential Therapeutic Areas of Interest

Based on the known activities of related compounds, potential areas for the application of derivatives of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride include:

-

Antifibrinolytic Agents: As an isomer of PAMBA, it could be explored for its effects on plasmin and fibrinolysis.

-

Enzyme Inhibitors: The aminomethylbenzoic acid scaffold can be incorporated into larger molecules designed to target the active sites of various enzymes.[1]

-

G-Protein Coupled Receptor (GPCR) Ligands: The rigid aromatic core and flexible side chains are features often found in ligands for GPCRs.

-

Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide analogs to introduce conformational constraints or novel side chains.

Logical Framework for Application

The strategic use of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in a research program would follow a logical progression, as illustrated below.

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Conclusion and Future Outlook

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride stands as a testament to the vastness of chemical space and the ongoing quest for novel molecular architectures. While its own history remains to be written in the annals of scientific literature, its value as a synthetic intermediate is clear. By understanding the established chemistry of its constituent functional groups and drawing insights from its more famous isomers, researchers can effectively employ this compound to build the next generation of therapeutics and advanced materials. The technical framework provided in this guide offers a starting point for unlocking the full potential of this enigmatic yet promising molecule.

References

-

PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid? Retrieved February 2, 2026, from [Link]

-

PharmaCompass. (n.d.). Aminomethylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved February 2, 2026, from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

MIMS Philippines. (n.d.). Aminomethylbenzoic acid: Uses, Dosage, Side Effects. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved February 2, 2026, from [Link]

-

J-Stage. (n.d.). AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.

Sources

Methodological & Application

The Strategic Utility of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride in Medicinal Chemistry and Materials Science

Abstract

This technical guide provides an in-depth exploration of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, a bifunctional aromatic building block with significant potential in drug discovery and advanced materials synthesis. Possessing both a nucleophilic primary amine (as a hydrochloride salt) and a carboxylic acid on a substituted benzene ring, this molecule offers strategic vectors for molecular elaboration. This document outlines the core chemical properties, inferred reactivity, and detailed protocols for its application in amide bond formation and N-sulfonylation, key transformations in the synthesis of bioactive agents. Furthermore, we present a conceptual framework for its use in constructing targeted therapeutics, such as P2Y14 receptor antagonists, and its potential role in polymer chemistry.

Introduction: A Bifunctional Scaffold for Directed Synthesis

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride emerges as a valuable scaffold, particularly for researchers in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid moiety, a common feature in numerous pharmaceuticals, appended with an aminomethyl group. The hydrochloride salt form enhances stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

The true utility of this building block lies in the orthogonal reactivity of its two functional groups. The primary amine serves as a nucleophilic handle for the introduction of diverse substituents via acylation, sulfonylation, or alkylation. Concurrently, the carboxylic acid provides a site for amide or ester formation, allowing for the extension of the molecular framework or conjugation to other molecules of interest. The methyl group on the aromatic ring provides a subtle steric and electronic perturbation that can be exploited to fine-tune the physicochemical properties and biological activity of its derivatives. Derivatives of aminobenzoic acids are integral to a wide array of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents, underscoring the potential of this particular building block.[1][2][3]

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is essential for its effective use. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related analogs and general chemical principles.

| Property | Value (Estimated) | Source/Justification |

| CAS Number | 1087761-42-9 | Supplier Data |

| Molecular Formula | C₉H₁₂ClNO₂ | Calculated |

| Molecular Weight | 201.65 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs[4] |

| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents | Inferred from hydrochloride salt form[4] |

| Storage | Store in a cool, dry place away from incompatible materials | Standard for amine hydrochlorides |

Safety and Handling: Like its close analog, 3-(Aminomethyl)benzoic acid hydrochloride (CAS 876-03-9), this compound should be handled with appropriate personal protective equipment. It is predicted to be harmful if swallowed and to cause skin and eye irritation.[5] The hydrochloride salt is stable under normal laboratory conditions. For reactions requiring the free amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction mixture to liberate the nucleophilic primary amine.

Core Synthetic Applications & Protocols

The primary utility of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride lies in the selective functionalization of its amine and carboxylic acid groups. Below are detailed, field-proven protocols for two of the most common and critical transformations in medicinal chemistry.

Amide Bond Formation via Amine Acylation

The reaction of the aminomethyl group with a carboxylic acid to form an amide bond is a cornerstone of drug discovery. This transformation is typically mediated by a coupling agent to activate the carboxylic acid partner. The EDC/HOBt system is a widely used, reliable choice.[6][7]

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the primary amine of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride.

Workflow Diagram:

Caption: Workflow for Amide Coupling.

Materials:

-

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

-

Carboxylic acid of interest (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1.0 eq), the carboxylic acid of interest (1.0 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Basification: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash successively with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality and Rationale:

-

EDC/HOBt: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization (if the carboxylic acid is chiral) and side reactions, and efficiently acylates the amine.[6][9]

-

DIPEA: A non-nucleophilic base is used to avoid competing reactions with the activated carboxylic acid. Two equivalents are needed to neutralize the hydrochloride of the starting material and the HCl generated from EDC·HCl, with a slight excess to drive the reaction.

-

DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants and intermediates.

N-Sulfonylation

The sulfonamide functional group is a key pharmacophore in many drugs. The reaction of the aminomethyl group with a sulfonyl chloride is a straightforward and efficient method for its synthesis.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the reaction of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride with a generic sulfonyl chloride (R-SO₂Cl).

Workflow Diagram:

Caption: Workflow for N-Sulfonylation.

Materials:

-

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

-

Sulfonyl chloride of interest (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (as base and/or solvent)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl, Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Preparation: Suspend 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (1.0 eq) in anhydrous DCM.

-

Basification: Add triethylamine (3.0 eq) and stir until the solid dissolves. Cool the solution to 0 °C.

-

Addition of Electrophile: Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (2x) to remove excess triethylamine, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can often be purified by recrystallization or by column chromatography on silica gel.

Causality and Rationale:

-

Base: A base is essential to deprotonate the amine hydrochloride and to scavenge the HCl generated during the reaction. Triethylamine is a common choice; pyridine can be used as both the base and the solvent.

-

Solvent: DCM is a good general-purpose solvent for this reaction, as it is relatively inert and easily removed.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

Conceptual Application: Design of P2Y14 Receptor Antagonists

The P2Y14 receptor, a G protein-coupled receptor, has been identified as a promising target for treating inflammatory diseases, including acute lung injury.[10] Several potent antagonists for this receptor are based on a substituted benzoic acid scaffold.[10][11] 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride provides an ideal starting point for synthesizing novel analogs in this class.

By applying the amide coupling protocol described above, a library of compounds can be generated by reacting the building block with various substituted carboxylic acids. The methyl group at the 4-position of the building block can probe a specific region of the receptor's binding pocket, potentially enhancing potency or selectivity.

Conceptual Synthesis Pathway:

Sources

- 1. preprints.org [preprints.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

enzymatic reactions involving 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

Application Note: Biocatalytic Workflows for 3-(Aminomethyl)-4-methylbenzoic Acid Hydrochloride

Executive Summary

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS: 1087761-42-9) is a bifunctional building block featuring a rigid phenyl core, a carboxylic acid, and a primary benzylic amine. This scaffold is increasingly relevant in medicinal chemistry as a linker for proteolysis-targeting chimeras (PROTACs) and as a pharmacophore in kinase inhibitors, offering a constrained alternative to flexible lysine linkers.

This guide details three enzymatic protocols designed to overcome the limitations of traditional chemical synthesis (e.g., over-alkylation, extensive protection/deprotection steps). We focus on

Part 1: Biocatalytic Synthesis via -Transaminase

Objective: Synthesize 3-(aminomethyl)-4-methylbenzoic acid from its aldehyde precursor (3-formyl-4-methylbenzoic acid) using an amine transaminase. This method avoids high-pressure hydrogenation and metal catalysts.

Mechanistic Insight

-Transaminases (Why this approach?

-

Selectivity: Eliminates the risk of reducing the carboxylic acid or over-alkylating the amine.

-

Green Chemistry: Operates in aqueous buffer at ambient pressure.

Experimental Protocol: Screening & Scale-Up

Materials:

-

Substrate: 3-Formyl-4-methylbenzoic acid (10 mM stock in DMSO).

-

Enzyme Panel: Commercial

-TA kit (e.g., Codexis ATA, Johnson Matthey). -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5).

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Reaction Assembly (1 mL scale):

-

Mix 800 µL Buffer.

-

Add 100 µL Isopropylamine solution (Final conc: 100 mM).

-

Add 50 µL Substrate stock (Final conc: 5 mM).

-

Add 10 mg lyophilized

-TA enzyme.

-

-

Incubation: Shake at 30°C, 250 rpm for 24 hours.

-

Reaction Termination: Quench with 100 µL 1M HCl.

-

Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

Optimization Table: Equilibrium Shifting Strategies

| Strategy | Component Added | Mechanism | Pros/Cons |

| Volatile Removal | Isopropylamine (Donor) | Acetone (product) is removed via open system or N2 sweep. | Pro: Simple. Con: High amine conc. can deactivate enzyme.[1] |

| Enzymatic Cascade | L-Alanine + LDH + Glucose | LDH reduces Pyruvate coproduct to Lactate, consuming NADH. | Pro: Irreversible. Con: Complex, requires cofactor recycling (GDH). |

| Smart Donor | Xylylenediamine | Coproduct polymerizes/precipitates. | Pro: Drives equilibrium. Con: Product purification is harder. |

Pathway Visualization

Figure 1: Biocatalytic transamination pathway utilizing isopropylamine as the amine donor with volatile coproduct removal.

Part 2: Chemoselective Amidation via Lipase (CALB)

Objective: Covalently couple the primary amine of 3-(aminomethyl)-4-methylbenzoic acid to an ester-functionalized payload without protecting the benzoic acid moiety.

Mechanistic Insight

Candida antarctica Lipase B (CALB), specifically in its immobilized form (e.g., Novozym 435), is an excellent catalyst for aminolysis in organic solvents. In anhydrous media, the hydrolase activity is suppressed, and the enzyme catalyzes the nucleophilic attack of the amine (from our scaffold) onto an acyl donor (ester).

-

Crucial Advantage: The enzymatic active site prefers the uncharged amine. The benzoic acid moiety remains unreacted (or reacts much slower) if the solvent conditions are tuned, avoiding self-polymerization.

Experimental Protocol: Amidation

Materials:

-

Nucleophile: 3-(Aminomethyl)-4-methylbenzoic acid HCl (Neutralize to free base before use using Et3N/extraction).

-

Electrophile: Ethyl butyrate (Model substrate) or functional ester.

-

Catalyst: Immobilized CALB (Novozym 435), dried over silica for 24h.

-

Solvent: Anhydrous MTBE (Methyl tert-butyl ether) or 2-MeTHF.

Step-by-Step Workflow:

-

Free Base Preparation: The HCl salt must be neutralized. Dissolve 1 mmol salt in minimal water, adjust pH to 10 with NaOH, extract into EtOAc, dry, and concentrate.

-

Reaction Setup:

-

Dissolve 0.5 mmol Free Base in 5 mL Anhydrous MTBE.

-

Add 1.0 mmol Acyl Donor (Ester).

-

Add 100 mg Molecular Sieves (3Å) to scavenge water (prevents hydrolysis).

-

Add 50 mg Immobilized CALB.

-

-

Incubation: Incubate at 40-50°C in an orbital shaker (200 rpm). Note: Avoid magnetic stirring which grinds the immobilized beads.

-

Monitoring: Sample 20 µL every 2 hours. Analyze by TLC or LC-MS.

-

Work-up: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate to obtain the amide.

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Salt inhibition | Ensure complete neutralization of HCl salt; CALB requires free amine. |

| Hydrolysis | Water in solvent | Use fresh molecular sieves; ensure solvent is <0.05% water. |

| Low Solubility | Substrate polarity | Switch solvent to 2-MeTHF or tert-Amyl alcohol (better solubility for benzoates). |

Part 3: Metabolic Stability Profiling (MAO Interaction)

Objective: Determine if the aminomethyl group makes the compound a substrate for Monoamine Oxidases (MAO-A/B), which would lead to rapid clearance and aldehyde toxicity in vivo.

Mechanistic Insight

Primary benzylic amines are classic substrates for MAO-B. The enzyme oxidizes the C-N bond to an imine, which hydrolyzes to an aldehyde and ammonia. The 4-methyl group on the ring may provide steric protection or alter the electronic properties, affecting

Protocol: Fluorometric MAO Assay

Materials:

-

Enzyme: Recombinant Human MAO-B microsomes.

-

Detection: Amplex Red reagent (Horseradish Peroxidase coupled assay).

-

Control: Benzylamine (Positive control).

Workflow:

-

Incubation: Mix 3-(Aminomethyl)-4-methylbenzoic acid (varying conc. 1-100 µM) with MAO-B (10 µg/mL) in Potassium Phosphate buffer (pH 7.4).

-

Reaction: Add Amplex Red / HRP mixture. MAO activity generates

, which reacts with Amplex Red to form Resorufin (fluorescent). -

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 30 minutes at 37°C.

-

Data Analysis: Plot Initial Velocity (

) vs. Concentration. If no fluorescence increase is observed compared to background, the compound is stable against MAO-B.

References

-

Review on Transaminase Biocatalysis: Kelly, S. A., et al. (2018). "Application of Amine Transaminases in the Synthesis of Chiral Amines." Chemical Reviews. Link

-

Lipase-Catalyzed Amidation: Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Aminolysis of Esters in Organic Solvents." Current Organic Chemistry. Link

-

MAO Assay Protocols: Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link

-

Compound Identification: PubChem CID 24891074 (Related Isomer Reference for Property Estimation). Link

Disclaimer: This Application Note is for research purposes only. All enzymatic reactions should be optimized for specific substrate concentrations and reactor configurations.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-4-methylbenzoic acid HCl

This guide serves as a specialized technical support resource for the purification and handling of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride (CAS: 1087761-42-9). It is designed for researchers encountering specific isolation challenges such as oiling out, persistent coloration, or low yields.

Compound Profile & Solubility Logic

Before attempting purification, it is critical to understand the physicochemical behavior of this molecule. Unlike simple aromatic acids, this compound is an amino acid salt . Its behavior is governed by the equilibrium between the zwitterion (neutral pH) and the cationic hydrochloride salt (acidic pH).

Key Parameters:

-

Structure: A benzoic acid core with a methyl group at C4 and an aminomethyl group at C3.

-

Critical Feature: The ortho positioning of the methyl group relative to the aminomethyl arm introduces steric bulk, slightly increasing lipophilicity compared to its unmethylated analogs (e.g., 3-aminomethylbenzoic acid).

Solubility Matrix (Experimental Estimates)

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |

| Water | High | Moderate/High | Poor (Yield loss is high due to cold solubility) |

| Ethanol (Abs) | Moderate | Low | Excellent (Primary choice) |

| Methanol | Very High | High | Poor (Hard to recover product) |

| Isopropanol (IPA) | Low | Insoluble | Antisolvent (Good for precipitation) |

| Ethyl Acetate | Insoluble | Insoluble | Wash Solvent (Removes non-polar impurities) |

| Water/Ethanol (1:5) | High | Low | Optimal (Balances yield and purity) |

Standard Purification Protocol (Recrystallization)

This protocol addresses the removal of common impurities: unreacted 3-cyano-4-methylbenzoic acid (starting material) and inorganic salts.

The Workflow

Caption: Optimized recrystallization workflow for amino-benzoic acid hydrochlorides, utilizing a solvent/antisolvent shift.

Step-by-Step Procedure

-

Dissolution: Suspend the crude hydrochloride (10 g) in Water (15-20 mL) . Heat to 80-85°C. If the salt does not dissolve, add conc. HCl dropwise (0.5 - 1.0 mL) to ensure full protonation of the amine.

-

Why? The zwitterionic form is less soluble.[6] Excess HCl forces the equilibrium to the soluble ionic salt form [1].

-

-

Filtration: If insoluble particles remain (often inorganic salts or polymerized byproducts), filter hot through a sintered glass funnel.

-

Crystallization: While maintaining the solution at ~70°C, slowly add Ethanol (100-150 mL) .

-

Critical: If the solution turns cloudy immediately, stop adding ethanol and heat until clear.

-

-

Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, move to an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol (20 mL) followed by Ethyl Acetate (20 mL) to remove lipophilic surface impurities.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: This is a common issue with amino acid salts. It usually occurs when the cooling is too rapid or the water content is too low, causing the salt to separate as a supersaturated liquid phase (oil) rather than a crystal lattice. The Fix:

-

Reheat the mixture until the oil dissolves back into a clear solution.

-

Add a small amount of water (approx. 5-10% of the total volume). Water acts as a "bridge" solvent that stabilizes the transition state.

-